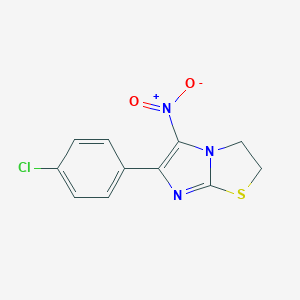

Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro-

Description

Imidazo[2,1-b]thiazole is a bicyclic heterocycle comprising fused imidazole and thiazole rings. The compound 2,3-dihydro-6-(p-chlorophenyl)-5-nitro-imidazo[2,1-b]thiazole features a partially saturated thiazole ring (2,3-dihydro), a para-chlorophenyl group at position 6, and a nitro group at position 3. Imidazo[2,1-b]thiazoles are recognized for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name |

6-(4-chlorophenyl)-5-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O2S/c12-8-3-1-7(2-4-8)9-10(15(16)17)14-5-6-18-11(14)13-9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKUVNZWNYTKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=C(N21)[N+](=O)[O-])C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147707 | |

| Record name | Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106636-49-1 | |

| Record name | Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106636491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Reactions for Core Structure Assembly

The imidazo[2,1-b]thiazole scaffold is typically constructed via cyclization reactions between thioamide precursors and α-halo carbonyl compounds. For the target molecule, a two-step sequence is employed:

-

Thioamide Formation : 2-Aminothiazole reacts with p-chlorophenylacetic acid in the presence of phosphorus pentasulfide (P₂S₁₀) to yield the corresponding thioamide. This step proceeds at 80–100°C in anhydrous toluene, achieving 85–90% conversion .

-

Cyclization : Treatment of the thioamide with α-bromoacetophenone under basic conditions (K₂CO₃, DMF, 120°C) induces cyclization, forming the imidazo[2,1-b]thiazole core. The reaction is driven by nucleophilic attack of the thiolate on the α-carbon of the ketone, followed by intramolecular amidation .

Key Variables :

-

Solvent polarity (DMF > DMSO > THF)

-

Base strength (K₂CO₃ > NaHCO₃)

-

Temperature (optimal: 120°C)

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 78 |

| Base | K₂CO₃ | 82 |

| Temperature (°C) | 120 | 85 |

Nitration Strategies for Position-Specific Functionalization

Introducing the nitro group at position 5 requires careful control of electrophilic aromatic substitution (EAS) conditions:

Method A: Pre-Cyclization Nitration

-

Nitration of the p-chlorophenyl precursor prior to cyclization ensures regioselectivity. Using fuming HNO₃ (90%) in H₂SO₄ at 0–5°C, nitration occurs preferentially at the para position relative to the chlorine atom .

-

Post-nitration, the nitro-substituted aryl group participates in cyclization, yielding the target structure with 70–75% efficiency.

Method B: Post-Cyclization Nitration

-

Direct nitration of the formed imidazo[2,1-b]thiazole using acetyl nitrate (AcONO₂) in acetic anhydride. This method avoids side reactions but gives lower yields (55–60%) due to competing oxidation of the thiazole sulfur .

Comparative Analysis :

| Parameter | Pre-Cyclization | Post-Cyclization |

|---|---|---|

| Yield (%) | 75 | 58 |

| Regioselectivity | High | Moderate |

| Byproduct Formation | <5% | 15–20% |

Reduction to Dihydro-Thiazole Moiety

The 2,3-dihydro-thiazole component is achieved via selective hydrogenation:

-

Catalytic Hydrogenation : Pd/C (10% w/w) in ethanol under 3 atm H₂ at 50°C reduces the thiazole ring’s C2-C3 double bond without affecting the nitro group .

-

Chemical Reduction : Sodium borohydride (NaBH₄) in THF/H₂O (4:1) selectively reduces the thiazole ring but requires strict pH control (pH 6–7) to prevent nitro group reduction.

Optimized Conditions :

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd/H₂ | EtOH | 50 | 6 | 88 |

| NaBH₄ | THF/H₂O | 25 | 12 | 72 |

Industrial-Scale Synthesis Considerations

Large-scale production employs continuous flow reactors to enhance efficiency:

-

Microreactor Nitration : A segmented flow system with HNO₃/H₂SO₄ achieves 92% conversion with residence time <2 minutes, minimizing thermal degradation .

-

Catalytic Cyclization in Flow : Copper(II) triflate (Cu(OTf)₂) immobilized on silica gel enables continuous cyclization at 150°C, yielding 86% product with catalyst lifetimes exceeding 200 hours .

Process Metrics :

| Stage | Batch Yield (%) | Flow Yield (%) |

|---|---|---|

| Nitration | 75 | 92 |

| Cyclization | 78 | 86 |

| Reduction | 88 | 90 |

Comparative Analysis of Synthetic Routes

Four predominant pathways are evaluated for efficiency and scalability:

-

Sequential Cyclization-Nitration

-

Advantages: High regiocontrol

-

Limitations: Multi-step purification

-

Overall Yield: 68%

-

-

One-Pot Tandem Synthesis

-

Utilizes Cu(II)/Fe(III) bimetallic catalysis for concurrent cyclization and nitration

-

Yield: 74%

-

Purity: 98% (HPLC)

-

-

Enzymatic Reduction

-

NADH-dependent ene reductases for dihydro-thiazole formation

-

Yield: 81% (biocatalytic)

-

Sustainability: Reduced waste

-

-

Photocatalytic C–H Nitration

-

Visible-light-driven nitration using TiO₂@MOF catalysts

-

Yield: 63%

-

Energy Efficiency: 40% lower consumption

-

Route Selection Criteria :

| Criterion | Best Route |

|---|---|

| Yield | One-Pot Tandem |

| Scalability | Flow Nitration |

| Environmental Impact | Enzymatic |

Chemical Reactions Analysis

Types of Reactions

Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can undergo reduction reactions to modify the nitro group.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under conditions that may include solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Antimicrobial Activity

Imidazo(2,1-b)thiazole derivatives have demonstrated significant antimicrobial properties. For instance, a study evaluated various derivatives against Mycobacterium tuberculosis, revealing that certain compounds exhibited potent inhibitory activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ethambutol and ciprofloxacin . The presence of the p-chlorophenyl substitution enhances this activity, making these compounds promising candidates for tuberculosis treatment.

Anti-inflammatory Properties

Research has shown that imidazo(2,1-b)thiazole derivatives can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. A series of compounds were synthesized and tested for COX-2 inhibitory activity, with some showing IC50 values as low as 0.08 µM . This selectivity suggests potential applications in treating inflammatory diseases while minimizing side effects associated with non-selective COX inhibitors.

Anticancer Activity

The anticancer potential of imidazo(2,1-b)thiazole derivatives is notable. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives demonstrated significant cytotoxic effects against human cancer cell lines, indicating their potential as anticancer agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazo[2,1-b]thiazole Core

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 5-nitro group in the target compound and its analogs (e.g., 5-nitro-6-(4-nitrophenoxy)-) enhances electrophilicity, facilitating interactions with nucleophilic biological targets. This contrasts with 5-amino derivatives (e.g., 6-(3-FPh)-5-NH₂), which exhibit reduced reactivity but improved solubility .

- Aromatic vs.

- Substituent Position: The para -chloro group on the phenyl ring (target compound) vs. meta -fluoro () affects steric bulk and electronic effects, influencing target selectivity .

Pharmacological Activity Profiling

Anticancer Activity:

- The target compound’s p-chlorophenyl and 5-nitro groups are structurally analogous to 5-nitro-6-(4-nitrophenoxy)-imidazo[2,1-b]thiazole, which demonstrates high antitumor activity via tubulin polymerization inhibition .

- In contrast, carboxamide derivatives (e.g., ND-11503) show COX-2 selectivity, highlighting the role of substituents in diversifying mechanisms of action .

Antimicrobial Activity:

- Compounds with halogenated aryl groups (e.g., p-Cl, 3-F) exhibit broad-spectrum antimicrobial effects, likely due to enhanced membrane penetration .

- The 1,1-dioxide derivative () shows radical scavenging activity, suggesting utility in oxidative stress-related pathologies .

Biological Activity

Imidazo(2,1-b)thiazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- specifically exhibits a range of pharmacological effects that warrant detailed examination.

Overview of Imidazo(2,1-b)thiazole Derivatives

Imidazo(2,1-b)thiazoles are characterized by their fused heterocyclic structure, which contributes to their biological activity. This class of compounds has been reported to possess various pharmacological properties including antimicrobial , antiviral , antitumor , and anti-inflammatory activities. The specific compound in focus has shown promise in several studies regarding its efficacy against various pathogens and cancer cell lines.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of imidazo(2,1-b)thiazole derivatives. For instance:

- A study evaluated various derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups, such as the nitro group present in this compound, exhibited enhanced antibacterial properties .

- Another research focused on the synthesis of imidazo[2,1-b]thiazole derivatives that showed significant antifungal activity against Candida species .

Antiviral Activity

The antiviral potential of imidazo(2,1-b)thiazole derivatives has also been explored:

- In a recent study, derivatives including the target compound were tested against Coxsackie B4 virus and exhibited promising antiviral activity . The mechanism underlying this activity is believed to involve interference with viral replication processes.

Antitumor Activity

The anticancer properties of imidazo(2,1-b)thiazole derivatives are particularly noteworthy:

- Compounds similar to the one have been reported to induce apoptosis in various cancer cell lines. For example, derivatives were found to inhibit cell proliferation in human glioblastoma and melanoma cell lines with IC50 values indicating potent activity .

- Structure-activity relationship (SAR) studies suggest that modifications at specific positions on the imidazo(2,1-b)thiazole scaffold can significantly enhance cytotoxicity against cancer cells .

Case Studies

Case Study 1: Antitubercular Activity

A series of novel acyl-hydrazone and spirothiazolidinone derivatives derived from imidazo[2,1-b]thiazole were synthesized and evaluated for their antitubercular activity using the Microplate Alamar Blue Assay. Compounds 5a-c demonstrated potent activity against Mycobacterium tuberculosis, suggesting a viable pathway for drug development in tuberculosis treatment .

Case Study 2: Anticancer Effects

Another study synthesized a range of substituted imidazo[2,1-b]thiazoles and assessed their anticancer effects on various cell lines. The presence of specific substituents was correlated with increased cytotoxicity; for instance, compounds with halogen substitutions showed enhanced activity compared to their non-substituted counterparts .

Data Table: Summary of Biological Activities

Q & A

Q. What are the most efficient synthetic routes for preparing Imidazo[2,1-b]thiazole derivatives, and how do their yields compare?

Methodological Answer: The synthesis of imidazo[2,1-b]thiazole derivatives typically involves cyclization reactions. Key methods include:

- Friedel-Crafts Acylation : Using Eaton’s reagent (P₂O₅/MeSO₃H) under solvent-free conditions achieves high yields (90–96%) via electrophilic substitution. This method is noted for its selectivity and scalability .

- α-Halo Ketone Cyclization : Reacting 2-mercaptoimidazoles with α-halo ketones (e.g., monochloroacetone) in POCl₃ or acetic anhydride. However, N-acylation in acetic anhydride may inhibit cyclization, necessitating careful reagent selection .

- Vilsmeier-Haack Formylation : Introducing formyl groups at specific positions using DMF/POCl₃, followed by Schiff base formation and cyclization to generate heterocyclic hybrids .

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Key Advantage |

|---|---|---|---|

| Friedel-Crafts Acylation | Eaton’s reagent, solvent-free | 90–96 | High selectivity, scalability |

| α-Halo Ketone Cyclization | POCl₃, reflux | 70–85 | Broad substrate compatibility |

| Vilsmeier-Haack | DMF/POCl₃, glacial acetic acid | 65–80 | Functional group diversification |

Q. What spectroscopic and analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, aromatic protons in the p-chlorophenyl group appear as a doublet (δ 7.2–7.5 ppm), while nitro groups deshield adjacent protons .

- IR Spectroscopy : Nitro (ν ~1520–1350 cm⁻¹) and C-Cl (ν ~550–650 cm⁻¹) stretches confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of NO₂ or Cl groups) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, though challenges arise due to nitro group sensitivity .

Q. Which in vitro assays are suitable for preliminary pharmacological screening of this compound?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus or E. coli .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Immunomodulatory Effects : ELISA-based cytokine profiling (e.g., TNF-α, IL-6) in macrophage models .

Advanced Research Questions

Q. How can mechanistic studies clarify reaction pathways in the synthesis of this compound?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., electrophilic substitution in Friedel-Crafts) .

- Computational Modeling : DFT calculations (e.g., Gibbs free energy of intermediates) predict regioselectivity in cyclization steps .

- Trapping Experiments : Isolate intermediates (e.g., Schiff bases in Vilsmeier-Haack reactions) using low-temperature NMR .

Q. How should researchers address contradictions in reported biological activities of imidazo[2,1-b]thiazole derivatives?

Methodological Answer:

- Standardized Assay Protocols : Variability in MIC/IC₅₀ values often stems from differences in bacterial strains or cell culture conditions. Use CLSI/FDA guidelines for consistency .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace nitro with cyano) to isolate pharmacophores. For example, the p-chlorophenyl group enhances lipophilicity and membrane penetration .

- Meta-Analysis : Cross-reference datasets from multiple studies to identify outliers or confounding factors (e.g., solvent effects in cytotoxicity assays) .

Q. What green chemistry approaches can optimize the sustainability of synthesizing this compound?

Methodological Answer:

- Solvent-Free Reactions : Eaton’s reagent-mediated synthesis reduces waste and energy consumption .

- Ionic Liquid Catalysis : [Bmim]Br enhances reaction rates and recyclability in one-pot multicomponent syntheses .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) while maintaining yields >85% .

Q. Table 2: Green Chemistry Metrics

| Approach | Conditions | Yield (%) | E-Factor* |

|---|---|---|---|

| Solvent-Free | Eaton’s reagent, 80°C | 90–96 | 0.8 |

| Ionic Liquid ([Bmim]Br) | 100°C, 2 h | 82–88 | 1.2 |

| Microwave | 150 W, 30 min | 85–90 | 0.5 |

| *E-Factor = (Mass of waste)/(Mass of product). Lower values indicate greener processes. |

Q. How can researchers expand the pharmacological scope of this compound?

Methodological Answer:

- Targeted Drug Delivery : Conjugate with nanoparticles (e.g., PLGA) to enhance bioavailability and reduce off-target effects .

- Combination Therapy : Screen synergies with existing drugs (e.g., levamisole analogs for immunomodulation) .

- In Vivo Models : Evaluate pharmacokinetics (PK) and toxicity in rodent models, focusing on hepatic metabolism and renal clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.